molecular formula C13H16N2 B13537458 2-(2-Methylquinolin-4-yl)propan-2-amine

2-(2-Methylquinolin-4-yl)propan-2-amine

Cat. No.: B13537458
M. Wt: 200.28 g/mol
InChI Key: KDDHORBTTASOSF-UHFFFAOYSA-N
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Description

2-(2-Methylquinolin-4-yl)propan-2-amine is a quinoline-derived chemical compound supplied for research and development purposes. Quinoline scaffolds, such as this structure, are of significant interest in medicinal chemistry due to their broad biological activities. Related 2-methylquinoline derivatives have been investigated as potential therapeutic agents, showing promise in areas such as antiparasitic applications . This specific amine-functionalized analog may serve as a key synthetic intermediate for developing novel active molecules or as a building block in organic synthesis. Researchers can utilize this compound in the exploration of new pharmaceutical candidates, particularly in constructing more complex molecules designed for biological screening. As a fine chemical, it is essential for hit-to-lead optimization campaigns in drug discovery. The compound is provided with guaranteed purity and identity. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(2-methylquinolin-4-yl)propan-2-amine

InChI

InChI=1S/C13H16N2/c1-9-8-11(13(2,3)14)10-6-4-5-7-12(10)15-9/h4-8H,14H2,1-3H3

InChI Key

KDDHORBTTASOSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(C)(C)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Arylvinylquinolines as Precursors

The synthesis of the core quinoline structure, 2-(2-Methylquinolin-4-yl) , can be achieved through a modified Knoevenagel reaction involving 2-methylquinoline derivatives and aryl aldehydes. This method was optimized to improve yields and reduce side reactions, employing zinc chloride as a catalyst in refluxing N,N-dimethylformamide (DMF) for 0.5–1 hour, achieving yields between 74–92%.

Reaction Scheme:

2-Methylquinoline + Aryl aldehyde --(ZnCl₂, DMF, reflux)--> 2-Arylvinylquinoline

Data Table:

Method Catalyst Solvent Temperature Time Yield (%) Reference
Modified Knoevenagel Zinc chloride DMF Reflux 0.5–1 h 74–92

Cyclization to Form 2-Methylquinolin-4-ol and Derivatives

Further functionalization involves cyclization of intermediates to form quinoline derivatives with hydroxyl groups at the 4-position, which can be converted into amino derivatives. For example, the synthesis of 6-substituted-2-methylquinolin-4-ols involves heating compounds with diphenyl ether at 250°C, followed by chlorination using phosphorus oxychloride to give 6-substituted-4-chloro-2-methylquinolines.

Reaction Scheme:

2-Substituted-2-methylquinoline --(PCl₅, 80°C)--> 6-Substituted-4-chloro-2-methylquinoline

Data Table:

Step Reagents Conditions Yield (%) Reference
Chlorination Phosphorus oxychloride 80°C, 1.5 h 97–98

Direct Functionalization of the Quinoline Core

Nucleophilic Substitution and Amination

The introduction of the amino group at the 4-position of the quinoline ring can be achieved through nucleophilic substitution of halogenated quinolines. For instance, 4-chloro-2-methylquinoline reacts with methylamine derivatives under basic conditions to produce the target 2-(2-Methylquinolin-4-yl)propan-2-amine .

Reaction Scheme:

4-Chloro-2-methylquinoline + tert-butylamine --(Base)--> this compound

Data Table:

Reagent Conditions Yield (%) Reference
tert-Butylamine Reflux, base Variable

Reductive Amination Approaches

Alternatively, reductive amination of quinoline aldehyde intermediates with appropriate amines provides a route for selective amine installation. This involves initial formation of an imine followed by reduction using sodium cyanoborohydride or similar reducing agents.

Advanced Synthetic Routes Based on Recent Literature

Multi-Step Synthesis via Cyclization and Functional Group Transformation

Recent research demonstrates the synthesis of quinoline derivatives via Friedländer reactions under solvent-free conditions using polyphosphoric acid, which can be adapted for the synthesis of substituted quinoline amines. For example, heating 2-aminobenzaldehyde with ketones in the presence of polyphosphoric acid yields quinoline derivatives that can be further functionalized.

Reaction Scheme:

2-Aminobenzaldehyde + Ketone --(PPA, 90°C)--> Quinoline derivative

Use of Transition Metal Catalysis

Transition metal-catalyzed cross-coupling reactions, such as palladium-catalyzed Buchwald-Hartwig amination, can be employed to attach the amine group directly to the quinoline core, especially for aryl halide intermediates.

Reaction Scheme:

Aryl halide quinoline + Amine --(Pd catalyst, base)--> Aminated quinoline

Data Table:

Catalyst Reagents Conditions Yield (%) Reference
Pd(OAc)₂ Amine, base 85°C, 2 days Variable

Summary of Key Data and Discoveries

Method Advantages Drawbacks Typical Yield (%) References
Knoevenagel condensation Simple, high-yield Side reactions, requires optimization 74–92
Chlorination and nucleophilic substitution High selectivity Multi-step, hazardous reagents 97–98 ,
Friedländer reaction (solvent-free) Environmentally friendly Limited substrate scope Variable
Transition metal catalysis High regioselectivity Costly catalysts Variable

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylquinolin-4-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methylquinolin-4-yl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylquinolin-4-yl)propan-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

2-Phenyl-N-propan-2-ylquinolin-4-amine (CAS 128924-99-2)

This compound replaces the 2-methyl group in the target molecule with a phenyl substituent. However, the methyl group in the target compound may offer metabolic stability advantages by reducing susceptibility to oxidative enzymes. The molecular weight (262.35 g/mol) and density (1.116 g/cm³) of this analogue are reported, but its pharmacological profile remains uncharacterized .

Other Quinoline Derivatives

Quinoline-based amines, such as 8-hydroxyquinoline derivatives, are well-studied for metal chelation and antimicrobial properties. However, the propan-2-amine substituent in 2-(2-methylquinolin-4-yl)propan-2-amine distinguishes it from these compounds, likely altering solubility and target selectivity .

Propan-2-amine Derivatives with Aromatic Substituents

2-(4-Ethylphenyl)propan-2-amine (CAS 17797-07-8)

This compound features a 4-ethylphenyl group instead of a quinoline ring. Such phenyl-substituted propan-2-amine derivatives are often intermediates in psychoactive substance synthesis, though their biological activities are less defined compared to quinoline analogues .

2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride

This compound is studied for pharmacological applications, suggesting that halogenated aromatic propan-2-amine derivatives may exhibit CNS activity .

2-(4-Methoxyphenyl)-N-(1-phenyl-2-(m-tolyl)ethyl)propan-2-amine (3ag)

From Hirata’s thesis, this compound (molecular weight 373.52 g/mol) demonstrates the impact of methoxy and tolyl groups on stereochemistry. Its optical activity ([α]D²⁰ = −10.57) highlights the role of chiral centers in biological targeting, a feature shared with the target quinoline derivative if synthesized enantioselectively .

Heterocyclic Propan-2-amine Analogues

2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (CAS 1215936-45-0)

This pyrazole-containing derivative (molecular weight 139.20 g/mol) is used in synthetic chemistry for building blocks. The pyrazole ring’s nitrogen atoms enable coordination with metal catalysts, a property absent in the quinoline-based target compound .

Physicochemical and Pharmacological Comparisons

Key Properties

Compound Molecular Weight (g/mol) Substituents Physical State Optical Activity ([α]D²⁰)
This compound 214.29* 2-Me-quinoline, propan-2-amine Not reported Not reported
2-Phenyl-N-propan-2-ylquinolin-4-amine 262.35 2-Ph-quinoline, propan-2-amine Solid N/A
2-(4-Ethylphenyl)propan-2-amine 163.26 4-Et-phenyl Liquid N/A
3ag (Hirata, 2021) 373.52 4-MeO-phenyl, m-tolyl Solid −10.57 (68% ee)

*Calculated based on formula C₁₃H₁₆N₂.

Pharmacological Insights

  • Quinoline Derivatives: The quinoline ring’s nitrogen enables interactions with enzymes or receptors via lone-pair electrons, as seen in antimalarial drugs like chloroquine. The target compound’s methyl group may reduce metabolic degradation compared to phenyl analogues .
  • Chiral Specificity: Compounds like 3ag and 3ah from Hirata’s work emphasize the importance of enantiomeric purity in biological activity, a critical consideration for the quinoline derivative’s synthetic route .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methylquinolin-4-yl)propan-2-amine, and how can reaction conditions be fine-tuned to improve yield?

  • Methodology :

  • Start with 2-methylquinoline-4-carboxylic acid or its derivatives. Use reductive amination with acetone and ammonium acetate under hydrogenation conditions (e.g., Pd/C catalyst) to introduce the propan-2-amine group.
  • Optimize temperature (60–80°C), solvent choice (ethanol or THF), and reaction time (12–24 hrs) to maximize yield .
  • Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) and verify purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Assign peaks using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the quinoline core (aromatic protons at δ 7.5–8.5 ppm) and propan-2-amine group (singlet for methyl groups at δ 1.5–1.7 ppm).
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX software for refinement to resolve bond angles and confirm stereochemistry .

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